molecular formula C14H17N5O2S B611578 UNC2327

UNC2327

货号: B611578
分子量: 319.38 g/mol
InChI 键: MYTRGTBDVGKKRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

UNC 2327 is a chemical compound known for its role as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). This enzyme is involved in the methylation of arginine residues on histone and non-histone proteins, which plays a crucial role in gene regulation. The chemical name of UNC 2327 is N-1,2,3-Benzothiadiazol-6-yl-N’-[2-oxo-2-(1-piperidinyl)ethyl]urea .

科学研究应用

准备方法

UNC 2327 的合成涉及多个步骤,从苯并噻二唑核心部分的制备开始。 反应条件通常包括使用二甲亚砜 (DMSO) 和二甲基甲酰胺 (DMF) 等溶剂,最终产物通过高效液相色谱 (HPLC) 净化至高纯度 (≥99%) . 工业生产方法没有广泛的文献记载,但实验室规模的合成遵循标准的有机合成方案。

化学反应分析

UNC 2327 经历各种化学反应,主要集中在其与 PRMT3 的相互作用。 已知它对肽底物和辅酶均为非竞争性 . 在标准实验室条件下,该化合物不会发生明显的氧化或还原反应。 与其与 PRMT3 相互作用形成的主要产物是被抑制的酶复合物,这会阻止精氨酸残基的甲基化 .

作用机制

UNC 2327 的作用机制包括与 PRMT3 上的一个变构位点结合,该位点与底物结合的活性位点不同。 这种结合会在酶中诱导构象变化,使其失活 . UNC 2327 的分子靶标是组蛋白和非组蛋白上的精氨酸残基,所涉及的通路是 PRMT3 调控的甲基化过程 .

属性

IUPAC Name

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTRGTBDVGKKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?

A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.

Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?

A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.

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